5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol
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Overview
Description
5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol is a heterocyclic compound that contains both an oxadiazole ring and a pyrrolidine ring. The oxadiazole ring is known for its stability and biological activity, making this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol typically involves the cyclization of appropriate precursors. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like zinc chloride (ZnCl2) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaH in DMF with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Mechanism of Action
The mechanism of action of 5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The oxadiazole ring can act as a bioisostere of amides, enhancing the compound’s stability and binding affinity to biological targets. This interaction can modulate various pathways, such as inhibiting enzymes or blocking receptor sites, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid
- 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid
- 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid
Uniqueness
5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol is unique due to the presence of both the oxadiazole and pyrrolidine rings, which confer distinct chemical and biological properties. The combination of these rings enhances the compound’s stability, reactivity, and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C7H11N3O2 |
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Molecular Weight |
169.18 g/mol |
IUPAC Name |
5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C7H11N3O2/c1-4-9-7(12-10-4)6-2-5(11)3-8-6/h5-6,8,11H,2-3H2,1H3 |
InChI Key |
RQRFWAWOFJENSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C2CC(CN2)O |
Origin of Product |
United States |
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